
2-Methyl-3-(octylsulfanyl)naphthalene-1,4-dione
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Overview
Description
2-Methyl-3-(octylsulfanyl)naphthalene-1,4-dione: is an organic compound belonging to the naphthoquinone family. This compound is characterized by the presence of a methyl group at the second position, an octylsulfanyl group at the third position, and a naphthalene-1,4-dione core. Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where an octylthiol reacts with 2-methyl-1,4-naphthoquinone under basic conditions . The reaction can be carried out in solvents like ethanol or acetonitrile, with the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: Industrial production of this compound may involve the oxidation of 2-methylnaphthalene to 2-methyl-1,4-naphthoquinone, followed by the nucleophilic substitution with octylthiol. The oxidation step can be achieved using chromium trioxide in acetic acid or sulfuric acid . The process requires careful handling of reagents and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(octylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the electrophile used.
Scientific Research Applications
2-Methyl-3-(octylsulfanyl)naphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to generate reactive oxygen species.
Medicine: Explored for its role in developing new therapeutic agents targeting specific cellular pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(octylsulfanyl)naphthalene-1,4-dione involves its ability to undergo redox cycling, generating reactive oxygen species that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential candidate for anticancer and antimicrobial therapies . The compound can also interact with various molecular targets, including enzymes involved in cellular respiration and DNA synthesis .
Comparison with Similar Compounds
2-Methyl-1,4-naphthoquinone (Menadione): Known for its role as a vitamin K3 analog and its use as a coagulant.
Juglone: A natural naphthoquinone with antimicrobial and allelopathic properties.
Plumbagin: Another natural naphthoquinone with anticancer and antimicrobial activities.
Uniqueness: 2-Methyl-3-(octylsulfanyl)naphthalene-1,4-dione is unique due to the presence of the octylsulfanyl group, which imparts distinct lipophilic properties and enhances its ability to interact with biological membranes. This structural modification can lead to improved bioavailability and efficacy in therapeutic applications .
Properties
Molecular Formula |
C19H24O2S |
---|---|
Molecular Weight |
316.5 g/mol |
IUPAC Name |
2-methyl-3-octylsulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C19H24O2S/c1-3-4-5-6-7-10-13-22-19-14(2)17(20)15-11-8-9-12-16(15)18(19)21/h8-9,11-12H,3-7,10,13H2,1-2H3 |
InChI Key |
SAXFHZWUVDPCCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=C(C(=O)C2=CC=CC=C2C1=O)C |
Origin of Product |
United States |
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